3'-Chloro-2,2-dimethylpropiophenone
Overview
Description
3’-Chloro-2,2-dimethylpropiophenone, also known as 3-CDMP, is an organic compound that has a benzene ring with a ketone group and a chlorine atom attached to it. Its molecular formula is C11H13ClO .
Synthesis Analysis
The synthesis of 3’-Chloro-2,2-dimethylpropiophenone involves several stages . The first stage involves the reaction of 3-chlorobenzonitrile with tert-butylmagnesium chloride and copper (I) chloride in tetrahydrofuran, under reflux for 20 hours . The second stage involves the addition of hydrogen chloride in tetrahydrofuran and water at 20°C . The third stage involves further reaction with water and hydrogen chloride at 90°C for 1 hour .Molecular Structure Analysis
The molecular structure of 3’-Chloro-2,2-dimethylpropiophenone consists of a benzene ring with a ketone group and a chlorine atom attached to it. The molecular weight is 196.67 g/mol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3’-Chloro-2,2-dimethylpropiophenone have been described in the synthesis analysis section .Physical and Chemical Properties Analysis
The physical and chemical properties of 3’-Chloro-2,2-dimethylpropiophenone include a molecular weight of 196.67 g/mol . Other specific properties such as boiling point, density, etc., are not clearly mentioned in the available resources.Mechanism of Action
Target of Action
The primary target of 3’-Chloro-2,2-dimethylpropiophenone is currently unknown . This compound is an organic molecule that has a benzene ring with a ketone group and a chlorine atom attached to it
Result of Action
The molecular and cellular effects of 3’-Chloro-2,2-dimethylpropiophenone’s action are currently unknown
Properties
IUPAC Name |
1-(3-chlorophenyl)-2,2-dimethylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-11(2,3)10(13)8-5-4-6-9(12)7-8/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUFDYNSIIOYKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642469 | |
Record name | 1-(3-Chlorophenyl)-2,2-dimethylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53226-55-4 | |
Record name | 1-(3-Chlorophenyl)-2,2-dimethylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-Chloro-2,2-dimethylpropiophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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